molecular formula C14H7Cl2N5 B2756212 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile CAS No. 321385-87-9

2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile

Cat. No.: B2756212
CAS No.: 321385-87-9
M. Wt: 316.15
InChI Key: DJOBVXHQQZVAND-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and oncology. Its structure incorporates a pyrimidine-5-carbonitrile scaffold, which is a privileged pharmacophore in drug discovery known for its significant anticancer potential . This core structure is found in compounds that exhibit cytotoxic activity against various human cancer cell lines by targeting essential cellular pathways . The molecule is further functionalized with a pyrazole ring, a heterocycle renowned for its wide spectrum of biological activities, including anticancer properties . The presence of the 2,4-dichlorophenyl substituent on the pyrazole ring may enhance the molecule's ability to interact with biological targets, as similar dichlorophenyl-containing structures are frequently employed in the synthesis of bioactive molecules . Preliminary research on analogous structures suggests that such fused heterocyclic systems may act by inhibiting key enzymes involved in cell proliferation or by inducing apoptosis in malignant cells . The carbonitrile group also provides a versatile handle for further synthetic modification, making this compound a valuable intermediate for constructing more complex molecular architectures for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key building block in multicomponent reactions to develop novel pyrazolopyrimidine derivatives for pharmacological screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements.

Properties

IUPAC Name

2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N5/c15-10-1-2-11(12(16)5-10)13-3-4-20-21(13)14-18-7-9(6-17)8-19-14/h1-5,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOBVXHQQZVAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2C3=NC=C(C=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of the hydrogen atoms on the pyrazole ring with the dichlorophenyl group using appropriate reagents.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate compound with a suitable nitrile to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Common Synthetic Routes

  • Condensation Reactions : The compound can be synthesized through condensation of appropriate pyrazole derivatives with pyrimidine-5-carbonitrile under acidic or basic conditions.
  • Cyclization Techniques : Cyclization methods involving the reaction of substituted phenyl hydrazines with carbonitriles have also been employed to form the target compound.

Biological Activities

The biological significance of 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile has been extensively studied, revealing various pharmacological activities:

Anticancer Properties

Research indicates that derivatives of pyrimidine and pyrazole exhibit significant anticancer activity. Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has demonstrated effectiveness against a range of microbial strains, including bacteria and fungi. In vitro assays have confirmed its potential as an antibacterial and antifungal agent, making it a candidate for developing new antimicrobial therapies.

Anti-inflammatory Effects

Inflammation-related diseases are prevalent in modern medicine, and compounds like 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile have been evaluated for their anti-inflammatory properties. Experimental results suggest that this compound can reduce inflammatory markers in various models.

Case Studies

Several case studies highlight the applications of this compound in different research contexts:

  • Anticancer Research : A study demonstrated that 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Evaluation : In a series of experiments, this compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone compared to standard antibiotics, supporting its use in treating infections .
  • Inflammatory Disease Models : In animal models of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyrazole- and pyrimidine-based derivatives. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Pharmacological/Functional Role Reference
Target Compound Pyrimidine-Pyrazole 2,4-Dichlorophenyl, Carbonitrile Potential kinase inhibition
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile Pyrazole 2,4-Dichlorophenyl, Nitroanilino, Carbonitrile Adenosine A1 receptor antagonist
AM251 Pyrazole 2,4-Dichlorophenyl, Carboxamide Cannabinoid receptor antagonist
Fipronil Pyrazole Trifluoromethyl, Sulfinyl GABA receptor insecticide
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide Pyrazole 2,4-Dichlorophenyl, Carboxamide Synthetic intermediate

Key Differences and Implications

Nitroanilino-substituted pyrazoles (e.g., ’s compound) exhibit intramolecular hydrogen bonding (N–H⋯O), stabilizing folded conformations, which may reduce bioavailability compared to the target compound’s planar pyrimidine-pyrazole system .

Biological Activity: AM251 and rimonabant () are cannabinoid receptor antagonists due to their carboxamide and piperidine groups, whereas the target compound’s carbonitrile group may redirect activity toward kinase or adenosine receptors . Fipronil () acts as a non-competitive GABA antagonist in insects, a role unlikely for the target compound due to its lack of sulfinyl/trifluoromethyl groups critical for GABA binding .

Synthetic Pathways: The target compound’s synthesis may parallel ’s method, which uses acid-catalyzed coupling of chlorinated pyrimidines with amines. In contrast, ’s nitroanilino-pyrazole derivative employs nucleophilic aromatic substitution with o-nitrochlorobenzene .

Physicochemical Properties

Property Target Compound 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile AM251
Molecular Weight ~340 g/mol (estimated) 377.2 g/mol 523.8 g/mol
Hydrogen Bonding Intermolecular C–H⋯N Intramolecular N–H⋯O, Intermolecular C–H⋯O/N Intermolecular N–H⋯O
LogP (Predicted) ~3.1 ~3.8 ~5.2

Biological Activity

2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile (CAS: 321385-87-9) is a pyrazole derivative characterized by its unique molecular structure, which includes a dichlorophenyl group and a pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Molecular Structure

The molecular formula for 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile is C14H7Cl2N5, with a molar mass of 316.14 g/mol. Its structure can be represented as follows:

Molecular Structure C14H7Cl2N5\text{Molecular Structure }\quad \text{C}_{14}\text{H}_{7}\text{Cl}_{2}\text{N}_{5}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent, inhibitor of specific enzymes, and its role in cancer treatment.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile, exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL
Pseudomonas aeruginosa0.30 μg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. Inhibition of DHODH is significant for therapeutic strategies against autoimmune diseases and certain cancers. The compound demonstrated potent inhibition with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent .

Anticancer Properties

In addition to antimicrobial and enzyme-inhibitory activities, studies have shown that 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile exhibits anticancer properties. It has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example:

Cancer Cell Line IC50 (μM) Mechanism
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest

These findings support the compound's potential role in cancer therapy .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives similar to 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile:

  • Study on DHODH Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit DHODH. The most active compounds showed enhanced bioavailability and selectivity towards human DHODH compared to existing inhibitors like brequinar and teriflunomide .
  • Antimicrobial Evaluation : A comparative study assessed various pyrazole compounds against common bacterial strains. The tested compounds exhibited varying degrees of antimicrobial activity with MIC values similar to those reported for 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile .
  • Anticancer Activity Assessment : Research involving different cancer cell lines demonstrated that pyrazole derivatives could effectively inhibit tumor growth and induce apoptosis through specific signaling pathways, making them viable candidates for further development in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile derivatives?

  • Methodology : Condensation reactions using lithium hydroxide in dimethyl sulfoxide (DMSO) at 343 K, as demonstrated in the synthesis of 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile (73.95% yield) . Alternative routes involve cyclization of 5-aminopyrazole intermediates with trimethyl orthoformate, followed by coupling with carboxylic acids using EDCl, DMAP, and HOBt in DMF at room temperature .

Q. How is X-ray crystallography employed to determine the molecular conformation of pyrazole-pyrimidine hybrids?

  • Methodology : Structural analysis reveals dihedral angles (e.g., 74.03° between benzene rings) and intramolecular interactions (N–H⋯O hydrogen bonds). Intermolecular C–H⋯O and N–H⋯N hydrogen bonds stabilize crystal packing, as shown in related pyrazole derivatives . Data refinement includes geometric positioning of H atoms with isotropic displacement parameters .

Q. What spectroscopic techniques are essential for characterizing pyrazole-carbonitrile derivatives?

  • Methodology : Nuclear magnetic resonance (NMR) for confirming substituent positions (e.g., ¹H/¹³C chemical shifts), high-resolution mass spectrometry (HRMS) for molecular weight validation, and Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., nitrile stretches at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the cyclization of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology : Optimize reaction conditions (solvent polarity, temperature) and use directing groups. For example, coupling 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with trimethyl orthoformate ensures selective formimidate intermediate formation, enabling subsequent cyclization with ammonia . Catalytic systems like EDCl/HOBt enhance amide bond formation without side reactions .

Q. What structural modifications enhance the biological activity of 2,4-dichlorophenyl-substituted pyrazoles?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding affinity to adenosine A1 receptors or antimicrobial targets . Replace the pyrimidine-5-carbonitrile moiety with sulfinyl or oxadiazole groups to modulate pharmacokinetic properties, as seen in fipronil analogs .

Q. How do researchers resolve contradictions in reported synthetic yields for similar compounds?

  • Methodology : Compare solvent systems (e.g., DMSO vs. DMF), catalysts (LiOH vs. NaOH), and purification methods. For example, recrystallization from ethanol:acetone (1:1) improves yield reproducibility (73.95% vs. 46–63% in other systems) . Kinetic studies under varying temperatures (293–343 K) identify optimal reaction windows .

Q. What in vitro assays are recommended to evaluate therapeutic potential?

  • Methodology :

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays for adenosine A1 receptor antagonism .

Key Notes

  • Prioritize crystallographic (Acta Crystallographica) and peer-reviewed pharmacological data .
  • Structural analogs (e.g., fipronil derivatives) provide insights into substituent effects .

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